molecular formula C10H19N3O4 B13872425 ((2-[(Aminoacetyl)amino]-4-methylpentanoyl)amino)acetic acid CAS No. 311793-05-2

((2-[(Aminoacetyl)amino]-4-methylpentanoyl)amino)acetic acid

Cat. No.: B13872425
CAS No.: 311793-05-2
M. Wt: 245.28 g/mol
InChI Key: CCBIBMKQNXHNIN-UHFFFAOYSA-N
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Description

2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino and acyl groups, making it a subject of interest in synthetic chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetic acid typically involves a series of peptide coupling reactions. The process begins with the protection of amino groups to prevent unwanted side reactions. Common protecting groups include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt) or hydroxyazabenzotriazole (HOAt). The final deprotection step yields the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, allowing for easy separation and purification .

Chemical Reactions Analysis

Types of Reactions

2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. This interaction can lead to downstream effects on cellular pathways, influencing processes such as signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetic acid is unique due to its specific arrangement of amino and acyl groups, which confer distinct chemical properties and biological activities. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

2-[[2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O4/c1-6(2)3-7(13-8(14)4-11)10(17)12-5-9(15)16/h6-7H,3-5,11H2,1-2H3,(H,12,17)(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBIBMKQNXHNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50953259
Record name N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-4-methylpentylidene}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50953259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2576-67-2, 311793-05-2
Record name NSC89616
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89616
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-4-methylpentylidene}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50953259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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